molecular formula C13H20N2 B1632283 (2S,5R)-1-Benzyl-2,5-dimethylpiperazine

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine

Cat. No.: B1632283
M. Wt: 204.31 g/mol
InChI Key: WJTCHBVEUFDSIK-NEPJUHHUSA-N
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Description

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative with the IUPAC name 1-benzyl-2,5-dimethylpiperazine (CAS: 260254-80-6 as its dihydrochloride salt) . It is synthesized via enantioselective resolution of racemic trans-2,5-dimethylpiperazine using camphoric acids, achieving >99% optical purity . The compound serves as a critical intermediate in the synthesis of selective δ-opioid receptor agonists, such as SNC 80 and DPI-221, which exhibit nanomolar affinity for δ receptors . Its stereochemistry (2S,5R) is confirmed by X-ray crystallography, and it plays a pivotal role in determining the pharmacological activity of derived ligands .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(2S,5R)-1-benzyl-2,5-dimethylpiperazine

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1

InChI Key

WJTCHBVEUFDSIK-NEPJUHHUSA-N

SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Modified Piperazine Substituents

SNC 80
  • Structure : Derived from (2S,5R)-1-Benzyl-2,5-dimethylpiperazine, SNC 80 incorporates a 4-allyl group and a benzamide moiety.
  • Receptor Binding: Exhibits low nanomolar δ-opioid receptor affinity (Ki ≈ 2–5 nM) and >1,000-fold selectivity over μ-opioid receptors .
  • Pharmacological Activity : Acts as a potent δ agonist in mouse vas deferens assays (IC₅₀ ≈ 88 nM) but lacks μ activity in guinea pig ileum models .
DPI-221
  • Structure : Features a 3-fluorobenzyl substituent instead of benzyl.
  • Receptor Binding : Higher δ selectivity (Ki = 2.0 nM for δ vs. 1,800 nM for μ) .
  • In Vivo Effects : Orally active in increasing micturition intervals in rats (10 mg/kg) without inducing convulsions at therapeutic doses, unlike earlier δ agonists .
Compound δ Receptor Ki (nM) μ Receptor Ki (nM) δ/μ Selectivity Key Structural Feature
SNC 80 2–5 >1,000 >200-fold 4-Allyl, benzamide
DPI-221 2.0 1,800 900-fold 3-Fluorobenzyl
Parent Compound* N/A† N/A† N/A† Benzyl, 2,5-dimethylpiperazine

*Parent compound: this compound.

Stereoisomeric Comparisons

The stereochemistry of the piperazine core profoundly impacts biological activity:

  • (2S,5R) vs.
  • Enantiomer Recycling : Unwanted (+)-enantiomers of trans-2,5-dimethylpiperazine can be converted to the bioactive (-)-(2S,5R) form via catalytic deallylation, ensuring cost-effective synthesis .

Benzylpiperazine Analogues with Aryl Modifications

Substituents on the benzyl group influence receptor interactions:

  • 1-(3,4-Methylenedioxyphenyl)piperazine : Increased lipophilicity enhances CNS penetration but reduces δ selectivity .
  • 1-(3-Trifluoromethylphenyl)piperazine : Electron-withdrawing groups improve metabolic stability but may introduce off-target effects .

Non-Benzyl Piperazine Derivatives

  • Boc-Protected Derivatives : (2S,5R)-1-Boc-2,5-dimethylpiperazine (CAS: 548762-66-9) is a stable intermediate for peptide synthesis but inactive at opioid receptors .

Key Research Findings

  • Stereochemical Precision: The (2S,5R) configuration is essential for δ-opioid activity. Even minor stereochemical deviations (e.g., 2S,5S) abolish receptor binding .
  • Substituent Effects : Fluorination (e.g., DPI-221) or allylation (e.g., SNC 80) enhances δ selectivity and oral bioavailability .
  • Safety Profiles: Benzyl derivatives with halogen substituents (e.g., 3-fluorobenzyl in DPI-221) reduce convulsive risks compared to non-halogenated analogues .

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